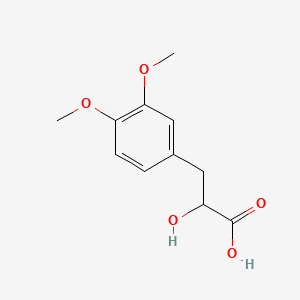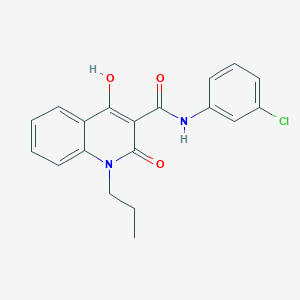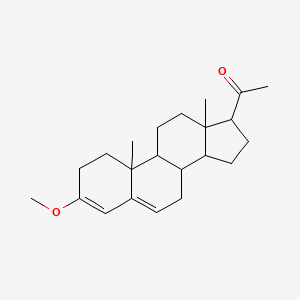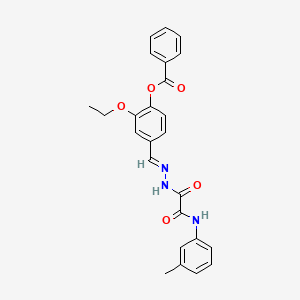![molecular formula C16H16N2O2S B12000085 (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)
(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thioxo group, an oxazolidinone ring, and a pentadienylidene chain, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the oxazolidinone intermediate with a sulfur-containing reagent such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Pentadienylidene Chain: The final step involves the condensation of the thioxo-oxazolidinone intermediate with a 4-toluidino-substituted pentadienylidene compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the pentadienylidene chain, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone ring, where nucleophiles can replace the thioxo group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the pentadienylidene chain.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
The compound could have therapeutic potential due to its structural features. Research may focus on its activity against specific diseases or its ability to modulate biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
類似化合物との比較
Similar Compounds
(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-aminophenyl)-2,4-pentadienylidene]-1,3-oxazolidin-4-one: Similar structure but with an amino group instead of a toluidino group.
(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-methoxyphenyl)-2,4-pentadienylidene]-1,3-oxazolidin-4-one: Similar structure but with a methoxy group instead of a toluidino group.
Uniqueness
The presence of the 4-toluidino group in (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one imparts unique electronic and steric properties, potentially leading to distinct reactivity and bioactivity profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-5-[(1E,3E)-5-(4-methylphenyl)iminopenta-1,3-dienyl]-1,3-oxazole-2-thione |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-9-13(10-8-12)17-11-5-3-4-6-14-15(19)18(2)16(21)20-14/h3-11,19H,1-2H3/b5-3+,6-4+,17-11? |
InChIキー |
JZPNHKNOYUNUOI-KYTXZQAISA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)O2)C)O |
正規SMILES |
CC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)O2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)




![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)

![Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000056.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)


![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)

